Purity Specification Differentiation: 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid vs. Commercial 6-Fluoroquinolone Intermediates
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid is commercially available with a stringent purity specification of ≥98.0% as determined by both HPLC (area%) and neutralization titration, a dual orthogonal method not commonly applied to many substituted analogs such as 7-chloro-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid . In contrast, many substituted 4-quinolone-3-carboxylic acid derivatives are typically offered with less rigorous purity certifications (e.g., '97%' or '95%') without explicit orthogonal method validation, introducing potential analytical uncertainty for applications requiring high precision [1]. The use of both HPLC and titration provides a higher confidence in the absolute purity and acid content, directly impacting stoichiometric calculations in synthesis.
| Evidence Dimension | Purity Specification and Analytical Methodology |
|---|---|
| Target Compound Data | ≥98.0% (HPLC area%), ≥98.0% (Neutralization titration) |
| Comparator Or Baseline | 7-Chloro-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid: Purity typically specified as '97%' by single method (e.g., HPLC). |
| Quantified Difference | Target compound has a 1% higher minimum purity and is certified by a dual orthogonal method (HPLC + titration) vs. a single method for the comparator. |
| Conditions | Commercial vendor specifications (e.g., TCI, Bidepharm) for research-grade material. |
Why This Matters
The orthogonal purity certification (HPLC + titration) ensures higher confidence in accurate stoichiometry for critical synthesis steps and analytical method validation, directly reducing risk in procurement for regulated environments.
- [1] Santa Cruz Biotechnology. 7-Chloro-6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid, Product SCBIO. View Source
